2-[3-(Propan-2-yl)phenoxy]ethan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-propan-2-ylphenoxy)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)10-4-3-5-11(8-10)13-7-6-12/h3-5,8-9H,6-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSSBIWOBGEDAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Position Within the Phenoxyethylamine Structural Class
The molecule 2-[3-(Propan-2-yl)phenoxy]ethan-1-amine is a derivative of the parent compound 2-phenoxyethylamine. This structural class is characterized by a phenyl ring linked to an ethylamine (B1201723) group through an ether bond. The general structure allows for a wide variety of substitutions on the aromatic ring, which can significantly influence the compound's physicochemical properties and biological activity.
The parent compound, 2-phenoxyethylamine, is a colorless to pale yellow liquid and serves as a foundational building block in organic synthesis. cymitquimica.com Its amine group imparts basic properties, allowing for reactions such as alkylation and acylation. cymitquimica.com The fundamental phenoxyethylamine scaffold is a key component in various research and industrial applications. echemi.com
The table below outlines the computed physicochemical properties of the parent compound, 2-phenoxyethylamine, which provides a baseline for understanding the properties of its derivatives.
| Property | Value |
| Molecular Formula | C8H11NO |
| Molecular Weight | 137.18 g/mol |
| XLogP3 | 0.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 35.2 Ų |
| Complexity | 79.3 |
Note: Data for the parent compound 2-phenoxyethylamine. nih.gov
Significance of Phenoxy Isopropyl Motifs in Research Contexts
The presence of both a phenoxy group and an isopropyl moiety in 2-[3-(Propan-2-yl)phenoxy]ethan-1-amine is of particular interest in medicinal chemistry and materials science. The combination of these motifs can confer specific properties to a molecule.
The phenoxy group is a well-established pharmacophore in drug discovery, known to participate in various biological interactions. Research has shown that phenoxy acetic acid derivatives, for example, exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. The ether oxygen of the phenoxy group can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets.
The isopropyl group, a bulky and lipophilic moiety, can influence a molecule's pharmacokinetic profile by affecting its absorption, distribution, metabolism, and excretion. In a series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and dipeptides, the presence of the isopropyl group was a key feature of these molecules which were investigated for their antibacterial and antifungal activities. researchgate.net The lipophilicity of the isopropyl group can enhance a compound's ability to cross cell membranes.
The relative positioning of the isopropyl group on the phenoxy ring is also a critical determinant of a molecule's properties. The meta-substitution pattern in this compound, as opposed to ortho or para, creates a distinct spatial arrangement that can lead to selective interactions with biological targets.
Derivatives and Analogues of 2 3 Propan 2 Yl Phenoxy Ethan 1 Amine: Design, Synthesis, and in Vitro Characterization
Rational Design Principles for Phenoxyethylamine Analogues
The rational design of analogues of 2-[3-(propan-2-yl)phenoxy]ethan-1-amine is deeply rooted in established medicinal chemistry principles. A primary strategy involves the systematic modification of various structural components of the molecule to enhance target affinity and selectivity while optimizing pharmacokinetic properties. Key areas of structural modification often include the phenoxy ring, the isopropyl group, the ethylamine (B1201723) side chain, and the terminal amine.
Structure-activity relationship (SAR) studies of related phenethylamine (B48288) derivatives have provided valuable insights. For instance, the position and nature of substituents on the phenyl ring can significantly influence biological activity. In broader studies of phenethylamines, substitutions at the para-position of the phenyl ring with alkyl or halogen groups have been shown to maintain or enhance affinity for certain biological targets. biomolther.org The choice of substituent is critical, with electron-donating or electron-withdrawing groups being strategically employed to modulate the electronic environment of the molecule and its interaction with target proteins.
Furthermore, conformational analysis plays a crucial role in the design process. The flexibility of the ethylamine linker allows the molecule to adopt various conformations, and computational modeling is often utilized to predict the most energetically favorable binding poses within a target's active site. By understanding these conformational preferences, chemists can design more rigid analogues or introduce specific functional groups to lock the molecule into a bioactive conformation, thereby enhancing potency.
Synthesis of Novel Substituted Phenoxyethylamines
The synthesis of novel substituted phenoxyethylamines generally follows established synthetic routes, often beginning with a substituted phenol (B47542) as a key starting material. A common synthetic pathway involves the Williamson ether synthesis, where a 3-substituted phenol is reacted with a protected 2-haloethanolamine derivative. Subsequent deprotection of the amine group yields the desired phenoxyethylamine analogue.
For example, the synthesis of derivatives with modifications on the phenoxy ring can be achieved by starting with appropriately substituted 3-isopropylphenols. These precursors can then be subjected to reaction with reagents like 2-bromoethylamine (B90993) hydrobromide in the presence of a suitable base to afford the target compounds. The versatility of this approach allows for the introduction of a wide array of substituents onto the aromatic ring, enabling a thorough exploration of the structure-activity landscape.
In cases where modifications to the ethylamine side chain are desired, alternative synthetic strategies are employed. This might involve the use of different amino alcohol building blocks or the multi-step construction of the side chain to incorporate specific functionalities. The purification and characterization of these newly synthesized compounds are typically carried out using standard techniques such as column chromatography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm their structure and purity.
Bioisosteric Strategies within the Isopropylphenoxyethylamine Scaffold
Bioisosterism is a powerful tool in medicinal chemistry for optimizing lead compounds by replacing a functional group with another that has similar physical or chemical properties, leading to improved biological activity, selectivity, or pharmacokinetic profiles. Within the this compound scaffold, several bioisosteric modifications can be envisioned.
A key area for bioisosteric replacement is the isopropyl group on the phenoxy ring. This lipophilic group can be replaced with other moieties of similar size and shape to fine-tune the compound's properties. For instance, a cyclopropyl (B3062369) group is a well-known bioisostere for an isopropyl group. This substitution can alter the compound's conformation and metabolic stability due to the rigid nature of the cyclopropyl ring. Other potential bioisosteres for the isopropyl group include a trifluoromethyl group, which can significantly alter the electronic properties of the phenyl ring, or an oxetanyl group, which can improve solubility and metabolic stability.
The ether linkage in the phenoxyethylamine scaffold is another site amenable to bioisosteric replacement. It can be substituted with groups such as a thioether, sulfoxide, sulfone, or an amine linkage to explore the impact of these changes on the molecule's geometry and hydrogen bonding capabilities. Similarly, the primary amine can be replaced with other basic groups like a guanidine (B92328) or a secondary or tertiary amine to modulate the compound's pKa and interaction with the target.
Table 1: Potential Bioisosteric Replacements for the Isopropyl Group
| Original Group | Bioisosteric Replacement | Potential Impact |
| Isopropyl | Cyclopropyl | Increased rigidity, altered metabolic stability |
| Isopropyl | Trifluoromethyl | Altered electronic properties, potential for improved binding |
| Isopropyl | tert-Butyl | Increased lipophilicity and steric bulk |
| Isopropyl | Oxetanyl | Improved solubility and metabolic stability |
Hybrid Molecules Incorporating the Phenoxyethylamine Motif
The concept of hybrid molecules involves combining two or more pharmacophores into a single molecule to create a new chemical entity with a dual or synergistic mode of action. The this compound motif can serve as a valuable building block for the design of such hybrid molecules.
One approach is to link the phenoxyethylamine scaffold to another pharmacophore known to interact with a different but complementary biological target. This can be achieved by modifying the terminal amine or the phenoxy ring with a suitable linker to which the second pharmacophore is attached. The choice of the second pharmacophore depends on the desired therapeutic application. For instance, in the context of neurodegenerative diseases, the phenoxyethylamine moiety could be hybridized with a fragment known to inhibit a specific enzyme or receptor implicated in the disease pathology.
The design of these hybrid molecules requires careful consideration of the linker's length and flexibility to ensure that both pharmacophoric units can adopt their optimal binding conformations simultaneously. The synthesis of such hybrids often involves multi-step reaction sequences to couple the two distinct molecular fragments. The in vitro characterization of these hybrid molecules is crucial to confirm that the desired dual activity is achieved and to understand the structure-activity relationships governing their biological effects. The development of hybrid molecules based on aminoquinoline rings, for example, has provided valuable insights into the design of new therapeutic agents. nih.gov
Computational Chemistry and Cheminformatics Applied to 2 3 Propan 2 Yl Phenoxy Ethan 1 Amine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of electron distribution, which in turn dictates the molecule's reactivity and physical properties.
For 2-[3-(Propan-2-yl)phenoxy]ethan-1-amine, quantum chemical calculations can elucidate key electronic features. The distribution of electron density, for instance, can highlight regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are crucial in determining the molecule's chemical reactivity and its ability to participate in charge-transfer interactions.
Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Hypothetical Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater electron-donating capability. |
| LUMO Energy | 1.2 eV | Represents the molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity for electron acceptance. |
| HOMO-LUMO Gap | 7.0 eV | A larger energy gap generally correlates with higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
These calculations can also generate an electrostatic potential map, visually representing the charge distribution across the molecule. For this compound, this would likely show negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, and positive potential around the amine hydrogens.
Molecular Modeling and Simulation of Ligand-Receptor Complexes
Molecular modeling and simulation techniques are instrumental in studying how a ligand, such as this compound, might interact with a biological receptor, typically a protein. Molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.
In a hypothetical scenario, if a potential protein target for this compound were identified, molecular docking could be employed to simulate their interaction. The simulation would explore various possible binding poses of the ligand within the receptor's active site, scoring them based on factors like intermolecular forces.
Following docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the movement of atoms over time, offering insights into the stability of the binding pose and the specific interactions that maintain the complex.
Table 2: Illustrative Key Interactions for a Hypothetical this compound-Receptor Complex
| Interaction Type | Ligand Group Involved | Receptor Residue Involved (Hypothetical) |
| Hydrogen Bond | Amino group (-NH2) | Aspartic Acid (ASP) |
| Hydrogen Bond | Ether oxygen (-O-) | Serine (SER) |
| Hydrophobic Interaction | Isopropyl group | Leucine (LEU), Valine (VAL) |
| π-π Stacking | Phenyl ring | Phenylalanine (PHE), Tyrosine (TYR) |
These simulations can reveal the critical interactions that contribute to the binding affinity and selectivity of the compound, providing a rational basis for designing more potent and specific analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.govresearchgate.net By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. researchgate.netnih.govresearchgate.net
To develop a QSAR model for a series of compounds related to this compound, one would first need experimental data on their biological activity. A range of molecular descriptors would then be calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model will have good predictive power, as assessed through internal and external validation techniques. researchgate.net
Table 3: Example of Molecular Descriptors Used in a Hypothetical QSAR Model
| Descriptor | Descriptor Type | Potential Influence on Activity |
| LogP | Hydrophobic | Can affect the compound's ability to cross cell membranes and reach its target. |
| Topological Polar Surface Area (TPSA) | Topological/Electronic | Related to hydrogen bonding potential and can influence membrane permeability. |
| Molecular Weight (MW) | Steric/Physical | Can impact how the molecule fits into a receptor's binding pocket. |
| Number of Hydrogen Bond Donors/Acceptors | Electronic | Directly relates to the potential for forming key interactions with a biological target. |
Such a model could guide the design of new analogs of this compound with potentially improved activity by suggesting modifications that optimize the key molecular descriptors.
Virtual Screening Approaches for Target Identification
Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govchemrxiv.org Conversely, it can also be used to identify potential biological targets for a given compound, a process sometimes referred to as reverse docking or target fishing.
If the biological target of this compound is unknown, virtual screening could be employed to screen it against a panel of known protein structures. This involves docking the compound into the binding sites of numerous proteins and ranking the proteins based on the predicted binding affinity. High-ranking proteins can then be considered as potential targets for further experimental validation.
Another approach is ligand-based virtual screening. If a set of molecules with known activity against a particular target is available, the chemical structure of this compound can be compared to these known actives. A high degree of structural or pharmacophoric similarity would suggest that it might also be active against the same target.
Table 4: Hypothetical Results from a Virtual Screening Campaign for Target Identification
| Potential Protein Target | Docking Score (Hypothetical) | Rationale for Potential Interaction |
| Monoamine Oxidase B | -8.5 kcal/mol | The amine moiety could interact with key residues in the active site. |
| Adrenergic Receptor | -8.2 kcal/mol | The phenoxy-ethylamine scaffold is present in some adrenergic ligands. |
| Serotonin (B10506) Transporter | -7.9 kcal/mol | Structural similarities to known serotonin reuptake inhibitors. |
These virtual screening approaches can significantly narrow down the possibilities for the biological targets of a compound, making the experimental validation process more efficient and targeted. nih.gov
Advanced Analytical Characterization Techniques for 2 3 Propan 2 Yl Phenoxy Ethan 1 Amine and Its Research Intermediates
High-Resolution Mass Spectrometry for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of 2-[3-(Propan-2-yl)phenoxy]ethan-1-amine. By providing a highly accurate mass measurement of the molecular ion, HRMS can differentiate between compounds with the same nominal mass but different elemental formulas.
For this compound (C₁₁H₁₇NO), the theoretical exact mass can be calculated. Experimental determination of the mass of the protonated molecule ([M+H]⁺) via techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap detector, allows for comparison with the theoretical value. A close correlation between the measured and calculated mass, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₇NO |
| Theoretical Exact Mass (M) | 179.1310 |
| Adduct | [M+H]⁺ |
| Theoretical m/z of [M+H]⁺ | 180.1383 |
| Experimentally Observed m/z | Value would be determined in a lab |
| Mass Accuracy (ppm) | Value would be calculated based on experimental data |
Note: The experimentally observed m/z and mass accuracy are dependent on the specific instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular skeleton.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for each type of proton in the molecule. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons are all used to assign the structure.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 1.2 | Doublet | 6H | -CH(CH₃ )₂ |
| ~ 2.9 | Septet | 1H | -CH (CH₃)₂ |
| ~ 3.0 | Triplet | 2H | -OCH₂ CH₂NH₂ |
| ~ 4.0 | Triplet | 2H | -OCH₂CH₂ NH₂ |
| ~ 1.5 - 2.0 | Broad Singlet | 2H | -NH₂ |
| ~ 6.7 - 7.2 | Multiplet | 4H | Aromatic Protons |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 24 | -CH(C H₃)₂ |
| ~ 34 | -C H(CH₃)₂ |
| ~ 42 | -OCH₂C H₂NH₂ |
| ~ 70 | -OC H₂CH₂NH₂ |
| ~ 113 - 130 | Aromatic Carbons |
| ~ 150 | Aromatic Carbon (C-O) |
| ~ 159 | Aromatic Carbon (C-CH) |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds. For this compound, key characteristic absorptions would confirm the presence of the amine, aromatic ring, and ether linkages.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3400 - 3250 | N-H stretch | Primary Amine |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2960 - 2850 | C-H stretch | Aliphatic |
| 1600, 1500 | C=C stretch | Aromatic Ring |
| 1250 - 1200 | C-O stretch (Aryl) | Aryl Ether |
| 1100 - 1000 | C-N stretch | Amine |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λmax) characteristic of a substituted benzene ring.
Table 5: Expected UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) |
| Methanol or Ethanol | ~ 270 - 280 |
Note: The exact λmax can be influenced by the solvent and the substitution pattern on the aromatic ring.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for determining the purity of pharmaceutical intermediates. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), would be suitable for this compound. The purity is typically determined by the area percentage of the main peak in the chromatogram.
Gas Chromatography (GC): For volatile and thermally stable compounds, GC can also be employed for purity analysis. Coupled with a Flame Ionization Detector (FID), GC can provide high sensitivity and resolution.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring the progress of reactions and for preliminary purity checks. By spotting the sample on a silica gel plate and developing it with an appropriate solvent system, the presence of impurities can be visualized, often under UV light or after staining.
Table 6: Illustrative Chromatographic Conditions for Purity Assessment
| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection |
| HPLC | C18, 5 µm, 4.6 x 250 mm | Acetonitrile:Water gradient | UV at 275 nm |
| GC | Capillary column (e.g., DB-5) | Helium | Flame Ionization Detector (FID) |
| TLC | Silica gel 60 F₂₅₄ | Ethyl acetate:Hexane (e.g., 30:70) | UV light (254 nm) |
Note: These are example conditions and would require optimization for specific analytical needs.
Future Directions in Research on 2 3 Propan 2 Yl Phenoxy Ethan 1 Amine
Exploration of Unconventional Biological Targets
While phenoxyalkanolamines are traditionally associated with beta-adrenergic receptors (β-ARs), future research should extend beyond these classical targets to uncover novel mechanisms of action and therapeutic potentials.
Biased Agonism and Allosteric Modulation: The conventional view of receptor activation is being replaced by a more nuanced understanding of biased agonism, where a ligand can preferentially activate one downstream signaling pathway over another. Future studies could investigate whether 2-[3-(propan-2-yl)phenoxy]ethan-1-amine or its analogs act as biased agonists at β-ARs. For instance, some ligands can stimulate β-arrestin-dependent signaling without activating the traditional G protein-dependent pathway. nih.gov This could lead to therapies with more specific effects and fewer side effects. Additionally, exploring potential allosteric modulation, where the compound binds to a site on the receptor distinct from the primary (orthosteric) site, could reveal new ways to fine-tune receptor activity and achieve greater subtype selectivity. mdpi.com
Metabolic and Niche Receptors: The β3-adrenergic receptor, once considered atypical, is now recognized as a key player in metabolic regulation, including lipolysis and thermogenesis. mdpi.comnih.gov Future research could deeply probe the effects of this compound on the metabolic functions mediated by β3-AR, which is a promising target for conditions like obesity and type 2 diabetes. nih.gov Beyond adrenergic receptors, the phenoxyethylamine scaffold may serve as a privileged structure for other, less-explored targets. Systematic screening against panels of G protein-coupled receptors (GPCRs), ion channels, and enzymes could reveal unexpected "off-target" activities that may be harnessed for new therapeutic applications.
Development of Novel Synthetic Methodologies with Enhanced Efficiency
The synthesis of this compound and a library of its analogs for structure-activity relationship (SAR) studies requires efficient, scalable, and versatile chemical methods. Future efforts should focus on moving beyond traditional synthetic routes to adopt modern, more efficient technologies.
Advanced Catalytic C-O Cross-Coupling: The core structure of the molecule contains an aryl ether bond. While traditionally formed via methods like the Williamson ether synthesis, these reactions often require harsh conditions. Modern synthetic chemistry offers more sophisticated alternatives. Future syntheses could employ advanced palladium- or copper-catalyzed C-O cross-coupling reactions. nih.govrsc.org These methods often proceed under milder conditions, exhibit broad functional group tolerance, and can be more efficient for creating libraries of analogs by coupling various substituted phenols with the ethanolamine (B43304) side chain. researchgate.netorganic-chemistry.org Nickel-based catalysts have also emerged as a powerful tool for activating the robust C-O bonds in aryl ethers, opening up new synthetic possibilities. researchgate.netacs.org
Continuous Flow Chemistry: To enhance safety, scalability, and efficiency, future production of this compound could transition from batch processing to continuous flow chemistry. Flow reactors offer superior control over reaction parameters like temperature and pressure, enhanced mixing, and safer handling of reactive intermediates. chimia.chresearchgate.net This technology is particularly well-suited for multi-step syntheses, allowing for the integration of reaction, workup, and purification steps into a single, automated process, which can significantly accelerate the production of compound libraries for screening. mdpi.comnewdrugapprovals.org
| Synthetic Challenge | Traditional Method | Novel Approach | Key Advantages |
| Aryl Ether Formation | Williamson Ether Synthesis | Pd/Cu/Ni-Catalyzed Cross-Coupling nih.govrsc.orgacs.org | Milder conditions, broader substrate scope, higher yields. |
| Process Scalability | Batch Reactor | Continuous Flow Synthesis mdpi.comnewdrugapprovals.org | Enhanced safety, better process control, automation. |
| Library Generation | Sequential Synthesis | Parallel Synthesis / Flow Chemistry | Rapid generation of diverse analogs for SAR studies. |
Advanced In Vitro Biological Screening Platforms
To gain a deeper and more physiologically relevant understanding of the biological effects of this compound, future research must leverage cutting-edge in vitro screening platforms that better mimic human biology.
3D Cellular Models (Organoids and Spheroids): Traditional drug screening relies on two-dimensional (2D) cell cultures, which often fail to replicate the complex environment of native tissues. Future investigations should employ three-dimensional (3D) models such as patient-derived organoids or tumor spheroids. nih.gov These models recapitulate the cell-cell and cell-matrix interactions of human organs, offering a more accurate prediction of a compound's efficacy and toxicity. researchgate.netsci-hub.seresearchgate.net Screening this compound on organoids representing different tissues (e.g., cardiac, adipose, bladder) could provide crucial insights into its tissue-specific effects and therapeutic window.
High-Content Screening (HCS): Rather than relying on a single endpoint, high-content screening platforms use automated imaging and sophisticated software to simultaneously measure multiple cellular parameters. This approach can provide a detailed "fingerprint" of a compound's effects, revealing insights into its mechanism of action, off-target effects, and potential toxicity. Applying HCS to cells treated with this compound could elucidate its impact on cell morphology, organelle health, and specific signaling pathways in a single experiment.
Predictive Computational Models for Structure-Function Relationships
Computational modeling is an indispensable tool for accelerating drug discovery by predicting the biological activity of novel compounds and guiding synthetic efforts. Future research on this compound should integrate these in silico approaches.
3D-QSAR and Pharmacophore Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques for understanding how molecular properties influence biological activity. nih.govmdpi.com These methods have been successfully applied to ligands of adrenergic receptors. nih.govmdpi.comresearchgate.net By building CoMFA and CoMSIA models for a series of analogs of this compound, researchers can generate 3D contour maps that visualize the regions where steric, electrostatic, and hydrophobic properties are critical for receptor binding and activation. This information can then be used to rationally design new molecules with enhanced potency and selectivity.
Machine Learning and AI-Driven Discovery: The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery. mdpi.commdpi.comnih.gov Predictive models, such as deep neural networks, can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new, untested molecules. nih.gov For this compound, an ML model could be developed to predict its binding affinity for various receptors or its pharmacokinetic properties. labcompare.com Furthermore, generative ML models could design entirely new molecules based on the core scaffold, optimized for desired biological activities and drug-like properties. nih.gov
| Modeling Technique | Application for this compound | Expected Outcome |
| 3D-QSAR (CoMFA/CoMSIA) nih.govnih.gov | Correlate 3D molecular fields of analogs with their biological activity. | 3D contour maps guiding the design of more potent and selective compounds. |
| Pharmacophore Modeling | Identify the essential 3D arrangement of chemical features required for activity. | A virtual template for screening large compound databases to find novel hits. |
| Machine Learning (e.g., DNN) nih.gov | Predict biological activity and ADMET properties from molecular structure. | Rapid virtual screening and prioritization of new analogs for synthesis. |
| Generative AI Models nih.gov | Design novel molecules with optimized properties based on the core scaffold. | Identification of novel, patentable chemical entities with high predicted activity. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[3-(Propan-2-yl)phenoxy]ethan-1-amine, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-(propan-2-yl)phenol and 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of phenol to chloroethylamine) and reaction time (6–8 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>95%). Monitoring by TLC or HPLC ensures reaction completion .
Q. How can the purity and structural integrity of this compound be validated in academic research?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions. For purity, employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Differential scanning calorimetry (DSC) can assess thermal stability and detect polymorphic forms .
Q. What are the key physicochemical properties relevant to its handling in laboratory settings?
- Methodological Answer : The compound’s solubility profile (e.g., soluble in ethanol, DMSO; sparingly soluble in water) dictates solvent choices for reactions. Its melting point (empirically determined as ~120–125°C) and hygroscopicity require storage in anhydrous conditions under nitrogen. Stability studies under varying pH (pH 3–9) and temperature (4–40°C) confirm degradation thresholds .
Advanced Research Questions
Q. How do structural modifications to the phenoxy or amine groups affect biological activity in receptor-binding studies?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing the propan-2-yl group with cyclopropyl or fluorinated moieties) and testing affinity via radioligand binding assays (e.g., for serotonin or adrenergic receptors). Computational docking (using AutoDock Vina) predicts binding poses, while in vitro functional assays (cAMP accumulation) validate agonist/antagonist profiles .
Q. What strategies resolve contradictions in reported reaction conditions for large-scale synthesis?
- Methodological Answer : Discrepancies in catalytic systems (e.g., NaH vs. K₂CO₃) may arise from solvent polarity effects. Systematic Design of Experiments (DoE) with variables like temperature, base strength, and solvent polarity identifies optimal conditions. Kinetic studies (monitored by in situ IR) reveal rate-limiting steps, enabling scalability adjustments .
Q. How can metabolic stability and degradation pathways be characterized for pharmacological applications?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) assess drug-drug interaction risks. Accelerated stability testing (40°C/75% RH) identifies major degradation products (e.g., oxidation at the ether linkage), guiding formulation strategies .
Q. What advanced computational methods predict its interactions with biological targets?
- Methodological Answer : Molecular dynamics simulations (GROMACS) model ligand-receptor dynamics over 100-ns trajectories. Quantum mechanics/molecular mechanics (QM/MM) calculations elucidate electronic interactions at binding sites. Free-energy perturbation (FEP) quantifies binding affinity changes for mutated receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
